An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethoxybutane
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethoxybutane
Abstract
This technical guide provides a comprehensive exploration of the synthesis and structural elucidation of 1,3-dimethoxybutane (CAS No: 10143-66-5), a diether of significant interest in various chemical applications. Primarily valued as a polar aprotic solvent and a versatile building block in organic synthesis, a reliable and well-characterized source of this compound is essential for research and development professionals.[1][2] This document details a high-yield synthetic methodology starting from commercially available 1,3-butanediol. Furthermore, it establishes a robust, multi-technique analytical workflow for the unambiguous characterization of the target molecule, ensuring its structural integrity and purity. The guide integrates field-proven insights with detailed, step-by-step protocols for both synthesis and characterization, making it an essential resource for researchers, chemists, and drug development professionals.
Introduction to 1,3-Dimethoxybutane
Chemical Identity and Structure
1,3-Dimethoxybutane is an aliphatic diether featuring a four-carbon chain with methoxy groups (-OCH₃) substituted at the first and third carbon atoms. The presence of a chiral center at the C3 position means the compound exists as a racemic mixture of (S)- and (R)-enantiomers unless a stereoselective synthesis is employed.[2] For most solvent and general synthesis applications, the racemic form is utilized.
The definitive structure, based on its IUPAC name, is CH₃-O-CH₂-CH₂-CH(OCH₃)-CH₃ . This structure is critical for interpreting the spectroscopic data that follows.
Physicochemical Properties
The physical and chemical properties of 1,3-dimethoxybutane define its applications, particularly its utility as a solvent. Its moderate boiling point and ether-like nature make it suitable for a range of reaction conditions.[1]
| Property | Value | Source |
| CAS Number | 10143-66-5 | [3] |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [4][5] |
| Boiling Point | 118-119 °C (at 760 mmHg) | [3] |
| Density | ~0.849 g/cm³ (at 25 °C) | [6] |
| Appearance | Colorless liquid | [1] |
| Odor | Pleasant, ether-like | [1] |
| Flash Point | 13.8 °C | [6] |
Significance and Applications
The 1,3-diether functionality imparts a unique polarity and solvency profile, positioning 1,3-dimethoxybutane as a useful polar aprotic solvent. Its stability under neutral and basic conditions makes it a suitable medium for reactions involving organometallic reagents or strong bases.[1][2] Furthermore, as a functionalized butane derivative, it serves as a chiral or achiral building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.
Synthesis of 1,3-Dimethoxybutane
Strategic Approach: The Rationale for Methylation of 1,3-Butanediol
While several synthetic routes to ethers exist, the double methylation of a corresponding diol is often the most direct and efficient strategy. For the synthesis of 1,3-dimethoxybutane, 1,3-butanediol is an ideal precursor due to its commercial availability and the high efficiency of etherification reactions at primary and secondary alcohol sites.
A particularly effective method involves the use of dimethyl carbonate with a suitable catalyst. This approach is considered a "green" chemical process as it avoids the use of more hazardous alkyl halides (as in the Williamson ether synthesis) and produces benign byproducts. A literature-reported method using tungsten hexacarbonyl as a catalyst demonstrates excellent yields.[6]
Detailed Experimental Protocol
This protocol describes the synthesis of 1,3-dimethoxybutane from 1,3-butanediol and dimethyl carbonate, adapted from established methodologies for dialkylation.[6]
Materials:
-
1,3-Butanediol (1.0 mol, 90.12 g)
-
Dimethyl carbonate (2.5 mol, 225.2 g)
-
Tungsten hexacarbonyl (W(CO)₆, 0.01 mol, 3.52 g)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reactor Charging: In a clean, dry high-pressure reaction vessel, combine 1,3-butanediol, dimethyl carbonate, and tungsten hexacarbonyl.
-
Reaction: Seal the reactor and place it in a heating mantle on a stirrer plate. Heat the mixture to 180 °C with vigorous stirring. Maintain this temperature for 1-2 hours.
-
Monitoring: (Optional) If the reactor is equipped with a sampling valve, reaction progress can be monitored by withdrawing small aliquots for GC-MS analysis to check for the disappearance of the diol starting material.
-
Cooling and Depressurization: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. Carefully vent any residual pressure.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 5% NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL) to remove any acidic byproducts and unreacted dimethyl carbonate.
-
Extraction: Extract the aqueous layers with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 118-120 °C. The expected yield is typically high (e.g., >90%).[6]
Visualization of the Synthetic Workflow
Caption: High-level workflow for the synthesis of 1,3-dimethoxybutane.
Structural Elucidation and Characterization
Unambiguous characterization is paramount to confirm the identity of the synthesized product and rule out isomeric impurities (e.g., 1,2-, 1,4-, or 2,3-dimethoxybutane).[7] A combination of mass spectrometry and NMR spectroscopy provides definitive structural evidence, while IR spectroscopy confirms the presence of key functional groups.
Mass Spectrometry (MS)
Principle and Application: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating volatile components and determining their molecular weight and fragmentation patterns. For 1,3-dimethoxybutane, electron ionization (EI) will produce a characteristic fragmentation pattern that acts as a structural fingerprint.
Expected Fragmentation: The primary fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. For 1,3-dimethoxybutane, two key fragmentation points exist:
-
Cleavage between C1 and C2, and C2 and C3.
-
Cleavage at the C3-methoxy bond.
This leads to several characteristic ions, with the most abundant fragments predicted at m/z 59 and 45.[4]
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Probable Fragment Identity |
| 59 | 99.9 | [CH(CH₃)(OCH₃)]⁺ |
| 45 | 99.9 | [CH₂OCH₃]⁺ |
| 71 | 35.5 | [M - OCH₃ - H₂]⁺ or [CH(OCH₃)CH₂CH₂]⁺ |
| 41 | 18.4 | [C₃H₅]⁺ (Allyl cation) |
Data sourced from the MassBank of North America (MoNA) via PubChem.[4]
Detailed Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a volatile solvent like dichloromethane or hexane.
-
Instrument Setup: Use a GC-MS system with an EI source. Set the GC oven program to achieve good separation (e.g., start at 50°C, ramp to 250°C). Use helium as the carrier gas.
-
Acquisition: Inject the sample and acquire the mass spectrum of the peak corresponding to the retention time of 1,3-dimethoxybutane.
-
Analysis: Compare the acquired spectrum with a reference database or the expected fragmentation pattern.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for definitive confirmation of the carbon skeleton and the placement of the methoxy groups, readily distinguishing 1,3-dimethoxybutane from its isomers.[7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Structure: a -CH₃-b -O-c -CH₂-d -CH₂-e -CH(f -O-g -CH₃)-h -CH₃
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling |
| h (-CH(OCH₃)CH₃ ) | ~1.15 | Doublet (d) | 3H | J ≈ 6.2 Hz |
| c,d (-O-CH₂ -CH₂ -CH) | ~1.6-1.8 | Multiplet (m) | 2H | |
| g (-CH(OCH₃ )CH₃) | ~3.28 | Singlet (s) | 3H | |
| b (CH₃ -O-CH₂-) | ~3.32 | Singlet (s) | 3H | |
| c,d (CH₃-O-CH₂ -CH₂-) | ~3.40 | Triplet (t) | 2H | J ≈ 6.0 Hz |
| e (-CH₂-CH (OCH₃)CH₃) | ~3.80 | Multiplet (m) | 1H |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| Ch (-CH(OCH₃)C H₃) | ~20.0 |
| Cd (-O-CH₂-C H₂-CH) | ~35.8 |
| Cg (-CH(OC H₃)CH₃) | ~56.0 |
| Cb (C H₃-O-CH₂-) | ~58.5 |
| Cc (CH₃-O-C H₂-CH₂-) | ~68.0 |
| Ce (-CH₂-C H(OCH₃)CH₃) | ~75.0 |
Detailed Protocol (NMR):
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., 30-45° pulse angle, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Processing: Fourier transform the data, phase the spectra, and integrate the ¹H signals. Reference the chemical shifts to the residual solvent peak or TMS.[7]
Infrared (IR) Spectroscopy
Principle and Application: IR spectroscopy is used to identify the functional groups present in a molecule. For 1,3-dimethoxybutane, the key feature is the C-O ether linkage.
Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2970-2850 | Strong | C-H (sp³) Alkane Stretch |
| 1460-1440 | Medium | C-H Alkane Bend |
| 1150-1085 | Strong | C-O Ether Stretch |
The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the complete conversion of the diol starting material (no O-H groups remain).
Detailed Protocol (FTIR):
-
Sample Preparation: Place one drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer or between two NaCl salt plates.
-
Acquisition: Acquire a background spectrum of the empty accessory. Then, acquire the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to expected values for aliphatic ethers.[7]
Visualization of the Characterization Workflow
Caption: Integrated workflow for the structural characterization of 1,3-dimethoxybutane.
Safety, Handling, and Storage
1,3-Dimethoxybutane is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[1] Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Always consult the Safety Data Sheet (SDS) before handling.
Conclusion
The synthesis of 1,3-dimethoxybutane via the catalyzed methylation of 1,3-butanediol represents an efficient and high-yielding route to this valuable diether. The successful synthesis, however, is only validated by a rigorous and multi-faceted characterization process. The combined application of GC-MS, ¹H and ¹³C NMR, and FTIR spectroscopy provides an irrefutable confirmation of the molecule's identity, structure, and purity. This guide provides the necessary theoretical framework and actionable protocols for professionals to confidently produce and verify 1,3-dimethoxybutane for advanced research and development applications.
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